molecular formula C5H2Cl2N4 B042670 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 78706-26-0

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B042670
CAS No.: 78706-26-0
M. Wt: 189 g/mol
InChI Key: LQKFTGMXROMIGG-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the triazolo[1,5-a]pyrimidine ring. It has garnered significant interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with several enzymes and proteins. For instance, it has been described as a potential inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

The cellular effects of this compound are significant. It has been shown to exhibit cytotoxic activities against various cell lines . For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been suggested that this compound exerts its effects at the molecular level by inhibiting CDK2/cyclin A2 . This inhibition could potentially lead to alterations in cell cycle progression and induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits significant inhibitory activity against CDK2/cyclin A2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate substituted phenols or anilines with the intermediate this compound in the presence of anhydrous potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred at 30°C for 6-12 hours, followed by the addition of water to precipitate the product . The formed solid is filtered, washed with water, and dried under vacuum to obtain the desired compound with yields ranging from 50% to 90% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted triazolopyrimidines, depending on the nucleophile used in the reaction .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity compared to its methyl and ethyl analogs. The chlorine atoms enhance the compound’s potential for nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFTGMXROMIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542108
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78706-26-0
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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